molecular formula C15H15N3O3 B2432213 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1236271-72-9

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

Cat. No.: B2432213
CAS No.: 1236271-72-9
M. Wt: 285.303
InChI Key: KJPMAYXHUASARM-UHFFFAOYSA-N
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Description

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Coupling of the Isoxazole and Pyrrolidine Rings: The final step involves coupling the isoxazole and pyrrolidine rings through a nucleophilic substitution reaction, forming the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-phenylisoxazole: Shares the isoxazole ring but lacks the pyrrolidine and carboxamide groups.

    Pyrrolidine-2-carboxamide: Contains the pyrrolidine and carboxamide groups but lacks the isoxazole ring.

    N-phenylpyrrolidine: Contains the pyrrolidine ring and a phenyl group but lacks the isoxazole ring and carboxamide group.

Uniqueness

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is unique due to its combination of the isoxazole ring, pyrrolidine ring, and carboxamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-7-6-12(17-14)15(20)16-9-11-8-13(21-18-11)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPMAYXHUASARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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